![molecular formula C22H19FN6O4 B2834343 2-(4-fluorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922115-83-1](/img/structure/B2834343.png)

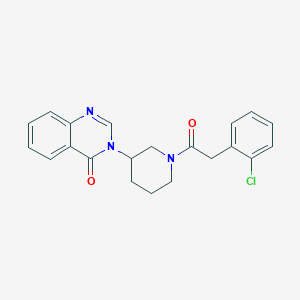

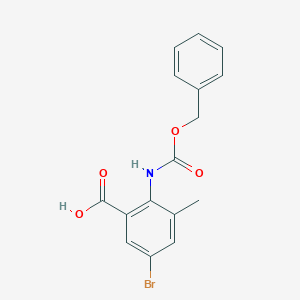

2-(4-fluorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the available starting materials. For example, the fluorophenyl group could be introduced via electrophilic aromatic substitution, while the pyrazolopyrimidinyl group might be formed via a multi-step process involving condensation and cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the nitro group could undergo reduction to form an amine, while the acetamide group could participate in nucleophilic acyl substitution reactions .Applications De Recherche Scientifique

- Researchers have investigated the anticancer potential of this compound. Specifically, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate , a derivative of our compound, demonstrated promising cytotoxicity against the HCT 116 cell line with an IC50 value of 95.2 μg/mL . This finding suggests its potential as a candidate for further development in cancer therapy.

- The compound’s structure contains functional groups that can participate in radical reactions. Researchers have explored its use in catalytic protodeboronation of alkyl boronic esters. This approach enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation . Such reactions are essential in synthetic chemistry and drug discovery.

- The compound serves as a precursor for synthesizing benzofuran derivatives. A simplified synthetic route involves starting materials like 2-bromo-4-methoxyphenol and para-fluorophenylacetylene. The final product, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, is obtained in four steps with good yields. Characterization by spectroscopic techniques confirms its structure .

- The compound’s fluorine atoms offer opportunities for further derivatization. For instance, 2,4-dichloro-3,5-difluorobenzoic acid, a related compound, was synthesized from commercially available starting materials. This process involved nitration, selective reduction, diazotization, and chlorination . Fluorinated benzoic acids find applications in materials science and pharmaceuticals.

Anticancer Activity

Radical Protodeboronation

Benzofuran Derivatives Synthesis

Fluorinated Benzoic Acid Synthesis

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN6O4/c23-17-6-4-15(5-7-17)11-20(30)24-8-9-28-21-19(12-26-28)22(31)27(14-25-21)13-16-2-1-3-18(10-16)29(32)33/h1-7,10,12,14H,8-9,11,13H2,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUOOGVBYSDYDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2834260.png)

![(2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide](/img/structure/B2834262.png)

![(3-Fluoro-4-methoxyphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2834265.png)

![2-Amino-2-[3-(3-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2834273.png)

![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2834276.png)

![4-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2834280.png)